2-(1-Aminocyclobutyl)pyrimidin-4-amine

Description

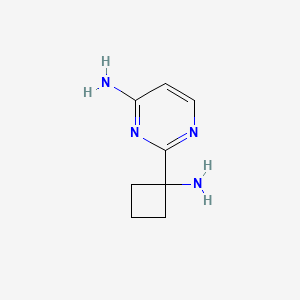

2-(1-Aminocyclobutyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a cyclobutylamine substituent at the 2-position of the pyrimidine ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry. Its synthesis typically involves coupling cyclobutylamine derivatives with halogenated pyrimidines via Buchwald-Hartwig or Suzuki-Miyaura reactions, as seen in related compounds .

The compound’s cyclobutyl group introduces steric strain and conformational rigidity, which can enhance binding affinity to biological targets such as kinases or nucleic acids. Studies on analogs of this compound (e.g., ethyl 2-(1-aminocyclobutyl)pyrimidine-4-carboxylate derivatives) demonstrate significant antitumor activity, with IC50 values in the micromolar range against leukemia cell lines (K562 and CEM) .

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-(1-aminocyclobutyl)pyrimidin-4-amine |

InChI |

InChI=1S/C8H12N4/c9-6-2-5-11-7(12-6)8(10)3-1-4-8/h2,5H,1,3-4,10H2,(H2,9,11,12) |

InChI Key |

KOWNCKFHVYMYGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC=CC(=N2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a cyclobutylamine under specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where an amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(1-Aminocyclobutyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, particularly efflux pumps in bacteria.

Medicine: Investigated for its potential as an adjuvant in antimicrobial therapies to combat antibiotic resistance.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-amine involves its binding to efflux pumps in bacteria. By binding to these proteins, the compound inhibits their function, thereby preventing the bacteria from expelling antibiotics. This increases the susceptibility of bacteria to antibiotics and enhances the effectiveness of antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclobutyl Substituents

(a) 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine (CAS 663616-18-0)

- Structure: Replaces the 1-aminocyclobutyl group with a 1-methoxyethyl substituent at the 2-position.

- Properties: The methoxyethyl group enhances lipophilicity (logP ≈ 2.1) compared to the polar aminocyclobutyl group. This modification may improve membrane permeability but reduce aqueous solubility.

(b) Ethyl 2-(1-Aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate

- Structure : A derivative with ester and benzoyloxy groups at positions 4, 5, and 4.

- Activity : Exhibits IC50 values of 14.0–15.0 µM against K562 leukemia cells. The ester group likely improves metabolic stability compared to the parent amine .

- Mechanism : Induces apoptosis via cell cycle arrest, as shown in tert-butyl-substituted analogs .

Pyrimidin-4-amine Derivatives with Diverse Substituents

(a) N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

- Structure: Features an allyl group at the 4-position and a 4-aminopiperidine substituent at the 6-position.

- Applications: Explored in pharmaceutical and agrochemical research due to its versatility.

(b) 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 34)

- Structure : Contains a methylpiperazine group at the 4-position.

- Activity : Developed as an antimalarial agent, highlighting the role of heterocyclic substituents in targeting parasitic enzymes .

Biological Activity

The compound 2-(1-Aminocyclobutyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an aminocyclobutyl group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing cellular processes.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of AKT kinases , which are critical in regulating cell survival and proliferation. The compound's ability to inhibit AKT activation leads to reduced phosphorylation of downstream targets, such as PRAS40, ultimately inducing apoptosis in cancer cells .

Anticancer Properties

In preclinical studies, compounds similar to this compound have demonstrated significant anticancer effects. For instance, derivatives have shown cytotoxicity against various human cancer cell lines by disrupting microtubule dynamics, thereby inhibiting cell proliferation and promoting apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Target | Mechanism of Action | Effect on Cancer Cells |

|---|---|---|---|

| This compound | AKT Kinases | Inhibition of AKT activation | Induces apoptosis |

| Analogous Compounds | Tubulin | Microtubule destabilization | Cytotoxicity |

Case Studies

- Inhibition of Tumor Growth : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models of endometrial adenocarcinoma. The compound effectively reduced tumor size and improved survival rates in treated mice .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts directly with the ATP-binding site of AKT kinases, promoting an allosteric inhibition mode that enhances selectivity and potency against mutant forms of AKT .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable oral bioavailability and metabolic stability, making it a promising candidate for further development in cancer therapies. Studies indicate that modifications to its structure can enhance its bioavailability while maintaining its inhibitory effects on target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.